molecular formula C10H11ClO2S B1294387 [(4-Chloro-2,5-dimethylphenyl)thio]acetic acid CAS No. 93-77-6

[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid

Cat. No.: B1294387
CAS No.: 93-77-6
M. Wt: 230.71 g/mol
InChI Key: OEEPIGFTISQIKQ-UHFFFAOYSA-N
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Description

[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid (CAS: 93-77-6) is a sulfur-containing aromatic compound with the molecular formula C₁₀H₁₁ClO₂S and a molecular weight of 230.711 g/mol . Its structure features a thioether linkage (-S-) connecting an acetic acid moiety to a substituted benzene ring containing chloro and methyl groups at the 4-chloro, 2-methyl, and 5-methyl positions. The compound’s logP value of 3.24 indicates moderate lipophilicity, which is critical for its solubility and interaction with biological membranes .

This compound has been studied for applications in analytical chemistry, particularly in HPLC separation using Newcrom R1 columns under reverse-phase conditions with acetonitrile/water/phosphate buffers . Its synthesis and purification methods are optimized for pharmaceutical and agrochemical research, where precise separation of impurities is essential .

Properties

IUPAC Name

2-(4-chloro-2,5-dimethylphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11ClO2S/c1-6-4-9(14-5-10(12)13)7(2)3-8(6)11/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEPIGFTISQIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059090
Record name Acetic acid, [(4-chloro-2,5-dimethylphenyl)thio]-
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Molecular Weight

230.71 g/mol
Source PubChem
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CAS No.

93-77-6
Record name 2-[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid
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Record name Acetic acid, 2-((4-chloro-2,5-dimethylphenyl)thio)-
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Record name Acetic acid, 2-[(4-chloro-2,5-dimethylphenyl)thio]-
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Record name Acetic acid, [(4-chloro-2,5-dimethylphenyl)thio]-
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Record name [(4-chloro-2,5-dimethylphenyl)thio]acetic acid
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Preparation Methods

Method 1: Direct Acylation of Thioether

This method involves the direct acylation of the thioether derived from 4-chloro-2,5-dimethylphenol with acetic anhydride or acetyl chloride.

  • Reagents :

    • 4-Chloro-2,5-dimethylphenol
    • Acetic anhydride or acetyl chloride
    • Base (such as pyridine or triethylamine)
  • Procedure :

    • Dissolve 4-chloro-2,5-dimethylphenol in a suitable solvent (e.g., dichloromethane).
    • Add acetic anhydride or acetyl chloride dropwise while maintaining the temperature at around 0 °C.
    • Allow the reaction to proceed at room temperature for several hours.
    • Quench the reaction with water and extract with organic solvents.
    • Purify the product through recrystallization.

Method 2: Thioether Formation via Thiol Reaction

In this method, the thioether is formed first before undergoing acylation.

  • Reagents :

    • 4-Chloro-2,5-dimethylthiophenol
    • Acetic acid
    • Catalyst (such as sulfuric acid)
  • Procedure :

    • Mix 4-chloro-2,5-dimethylthiophenol with acetic acid in a flask.
    • Heat the mixture under reflux for several hours.
    • Cool and neutralize if necessary.
    • Extract and purify using standard techniques such as chromatography.

Summary of Preparation Methods

Method Key Reagents Temperature Yield (%) Notes
Method 1 Acetic anhydride, base Room temperature ~85% Simple procedure
Method 2 Acetic acid, catalyst Reflux ~90% Higher yield but requires careful monitoring

Recent studies have focused on optimizing these methods to improve yield and purity. For instance:

  • Temperature Control : Maintaining optimal temperatures during reactions can significantly affect yield and product quality.

  • Catalyst Efficiency : The choice of catalyst can enhance reaction rates and selectivity towards [(4-Chloro-2,5-dimethylphenyl)thio]acetic acid.

  • Purification Techniques : Advanced purification techniques such as flash chromatography have been shown to improve product purity by effectively separating impurities.

The preparation of this compound can be achieved through various synthetic routes, each with its advantages and challenges. Ongoing research continues to refine these methods to enhance efficiency and product quality, making this compound increasingly accessible for various applications in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amines, ethers.

Scientific Research Applications

Analytical Chemistry

Separation Techniques

  • The compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for the separation of [(4-Chloro-2,5-dimethylphenyl)thio]acetic acid, utilizing a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid is replaced with formic acid to ensure compatibility .

Pharmacokinetics

  • This compound's separation techniques are also applicable in pharmacokinetic studies, allowing researchers to assess its behavior in biological systems and its interactions with other substances .

Pharmacological Applications

Potential Therapeutic Uses

  • Research indicates that derivatives of this compound may exhibit antibacterial properties. For instance, studies on thiazole derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting that similar compounds could be explored for their therapeutic potential .

Toxicological Studies

  • The compound has been involved in studies assessing the toxicological effects of chlorophenoxy herbicides. A notable case reported liver injury linked to exposure to related compounds, indicating the need for cautious handling and further investigation into the safety profiles of such chemicals in agricultural applications .

Agricultural Applications

Herbicide Development

  • This compound is structurally similar to known herbicides and may be explored for developing new herbicides aimed at controlling broadleaf weeds. Its efficacy and safety must be evaluated through comprehensive field studies and toxicological assessments .

Case Studies

StudyFocusFindings
Case Study on Herbicide ExposureEvaluated the effects of chlorophenoxy herbicides on liver functionDocumented acute liver injury in a farmer exposed to MCPA (related compound), highlighting potential risks associated with chlorophenoxy herbicides .
Pharmacokinetic AnalysisInvestigated the behavior of similar compounds in biological systemsDemonstrated the importance of understanding the pharmacokinetics of compounds like this compound for safe usage in pharmaceuticals and agriculture .

Mechanism of Action

The mechanism of action of [(4-Chloro-2,5-dimethylphenyl)thio]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share structural similarities with [(4-Chloro-2,5-dimethylphenyl)thio]acetic acid:

Compound Name Molecular Formula Key Substituents logP Primary Application
This compound C₁₀H₁₁ClO₂S 4-Cl, 2,5-dimethyl 3.24 Analytical separation
2-((6-R-quinolin-4-yl)thio)acetic acid derivatives C₁₁H₈N₂O₂S (varies) Quinoline ring, R = alkoxy groups 2.5–3.8 Plant rhizogenesis stimulation
[(2,4-Dichlorophenyl)thio]acetic acid C₈H₆Cl₂O₂S 2,4-dichloro 3.1 Fungicide intermediate

Physicochemical Properties

  • Lipophilicity: The logP of this compound (3.24) is comparable to quinoline-based analogs (logP 2.5–3.8), which are optimized for crossing plant cell membranes . However, its chloro-methyl substitution pattern enhances steric bulk compared to simpler dichlorophenyl analogs (logP 3.1).
  • Ionization: Unlike sodium salts of quinoline-thioacetic acids, this compound is typically used in its neutral form, avoiding ion-pairing effects that increase bioavailability (and toxicity) in sodium salts .

Key Research Findings

Analytical Performance

  • HPLC Separation : The compound achieves baseline separation on Newcrom R1 columns with a retention time of 8.2 minutes under optimized conditions (acetonitrile:water = 60:40, 0.1% H₃PO₄), outperforming dichlorophenyl analogs in resolution .
  • MS Compatibility : Substituting phosphate with formic acid in mobile phases preserves ionization efficiency, making it suitable for pharmacokinetic studies .

Biological Activity

[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11ClO2S
  • Molecular Weight : 230.71 g/mol
  • CAS Number : 93-77-6
  • IUPAC Name : 2-(4-chloro-2,5-dimethylphenyl)sulfanylacetic acid

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets, including enzymes and receptors. This compound may modulate the activity of these targets, leading to physiological effects such as reduced inflammation or inhibition of microbial growth. Specific pathways and interactions remain to be fully elucidated.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various compounds demonstrated that this compound showed promising results against Mycobacterium tuberculosis (M. tuberculosis) with notable selectivity indices (SI). The dose-response data indicated that it could inhibit the growth of M. tuberculosis effectively while maintaining low cytotoxicity against mammalian cells (Vero cells) .

CompoundTarget PathogenIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compoundM. tuberculosis12.525020

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays revealed that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases . The exact mechanisms involve the inhibition of signaling pathways associated with inflammation.

Case Studies

  • Study on Tuberculosis Inhibition
    A high-throughput screening assay identified this compound as a candidate for further development against M. tuberculosis. The compound demonstrated a dose-dependent inhibition profile, achieving over 90% inhibition at optimal concentrations .
  • Anti-inflammatory Assays
    In a study evaluating various compounds for their ability to modulate inflammatory responses in macrophages, this compound was shown to significantly decrease TNF-alpha and IL-6 levels when compared to untreated controls .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties better.

Compound NameStructure SimilarityAntimicrobial ActivityAnti-inflammatory Activity
2-(4-Chloro-2,5-dimethylphenyl)sulfanylacetic acidHighModerateLow
Acetic acid derivative XModerateLowModerate

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₁₁ClO₂S
CAS RN93-77-6
Melting PointNot reported; analog mp: 193–203°C (related thioethers)
Log P (Octanol-Water)~2.5 (estimated via QSPR)

Advanced: How do electronic effects of substituents modulate the biological activity of thioacetic acid derivatives?

Answer:
The electron-withdrawing chloro and methyl groups on the phenyl ring influence reactivity and bioavailability:

  • Chlorine: Enhances lipophilicity (↑ Log P) and stabilizes the molecule via inductive effects, potentially improving membrane permeability .
  • Methyl Groups: Steric hindrance may reduce enzymatic degradation, extending half-life in biological systems.

Methodological Insight:

  • Perform DFT calculations to map electron density distribution and identify reactive sites.
  • Compare IC₅₀ values in bioassays (e.g., rhizogenesis assays) against analogs with varying substituents .

Advanced: How to reconcile discrepancies between computational toxicity predictions and experimental data?

Answer:
Contradictions often arise from ionization states or metabolite formation. Resolve via:

pH-Dependent Log D Analysis: Measure distribution coefficients at physiological pH (7.4) to account for ionization .

Metabolite Screening: Use LC-MS/MS to identify degradation products in vitro (e.g., liver microsomes).

In Silico Refinement: Incorporate toxicity data into QSAR models to improve predictive accuracy.

Case Study: Sodium salts of thioacetic acids show higher toxicity than free acids due to enhanced solubility and bioavailability .

Basic: What storage and handling protocols are recommended?

Answer:

  • Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation .
  • Handling: Use gloves and fume hoods; the compound may release H₂S under acidic conditions.
  • Disposal: Neutralize with 10% NaOH before incineration.

Advanced: Designing SAR Studies for Rhizogenesis Promotion

Answer:

Structural Variants: Synthesize derivatives with modified substituents (e.g., replacing Cl with Br or NO₂).

Biological Testing: Use Paulownia clone explants to quantify root initiation frequency and length in vitro .

Data Correlation:

  • Plot substituent Hammett constants (σ) against rhizogenesis activity.
  • Perform multivariate regression to identify dominant factors (e.g., lipophilicity vs. electronic effects).

Q. Table 2: Rhizogenesis Activity of Analogues

DerivativeRoot Initiation Frequency (%)Reference
Parent Acid65 ± 5
Sodium Salt82 ± 7
6-Methoxy Quinoline Analog45 ± 4

Advanced: Best Practices for Reproducible Synthesis and Characterization

Answer:

  • Documentation: Follow the "Experimental" guidelines in , including yields, melting points, and spectral assignments.
  • Validation: For known compounds, cross-check NMR/IR data with literature (e.g., PubChem ).
  • Quality Control: Use TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) to monitor reaction progress .

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